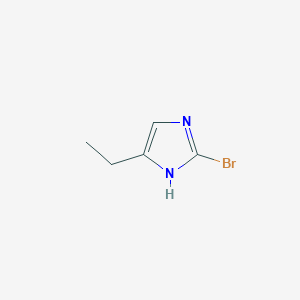

2-bromo-5-ethyl-1H-imidazole

Description

Historical Context and Significance of the Imidazole (B134444) Core in Heterocyclic Chemistry

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, was first synthesized by Heinrich Debus in 1858. chemicalbook.comevitachem.com This aromatic ring system is a fundamental building block in numerous biologically active molecules. chemscene.com The imidazole core is present in essential biomolecules such as the amino acid histidine, histamine, and purines, which form the basis of DNA. chemscene.comachemblock.com Its amphoteric nature, meaning it can act as both an acid and a base, along with its capacity for hydrogen bonding, contributes to its prevalence in biological systems and its utility as a scaffold in drug discovery. achemblock.comvulcanchem.comcymitquimica.com The development of imidazole-based compounds has led to significant therapeutic advancements, including antifungal and anticancer agents. chemscene.comcymitquimica.com

Research Landscape of Halogenated and Alkyl-Substituted Imidazoles

The introduction of halogen and alkyl substituents onto the imidazole core significantly modifies its chemical and physical properties. Halogenation, particularly bromination, is a key strategy in medicinal chemistry to enhance the biological activity of molecules. evitachem.com The bromine atom can act as a valuable synthetic handle for further molecular modifications through reactions like nucleophilic substitution and cross-coupling. evitachem.comsmolecule.com Halogenated imidazoles are recognized for their potential antimicrobial and antifungal properties. evitachem.comsigmaaldrich.com

Alkyl substitution, such as the introduction of an ethyl group, influences the molecule's lipophilicity, steric profile, and metabolic stability. vulcanchem.com The combination of halogen and alkyl substituents on the imidazole ring creates a diverse chemical space for the exploration of new pharmaceuticals and functional materials. biosynth.com Research in this area often focuses on the synthesis of these derivatives and the investigation of their structure-activity relationships. sigmaaldrich.com

Rationale for Focused Investigation on 2-Bromo-5-ethyl-1H-imidazole within Advanced Organic Chemistry

A focused investigation into this compound is warranted due to the unique combination of its structural features. The bromine atom at the 2-position and the ethyl group at the 5-position are anticipated to impart specific reactivity and biological properties. While specific research on this compound is not extensively documented in publicly available literature, its chemical profile can be inferred from closely related and well-studied analogs.

Detailed analysis of related compounds allows for a predictive understanding of this compound. For instance, the synthesis of similar structures often involves the bromination of an ethyl-imidazole precursor. vulcanchem.com The reactivity of the bromo-group in other imidazole systems suggests its utility as a key intermediate in organic synthesis. Therefore, a focused study on this specific compound contributes to a more granular understanding of the structure-property relationships within the broader class of substituted imidazoles.

Due to the limited direct research on this compound, the following sections will draw upon data from structurally similar compounds to provide a comprehensive overview of its expected properties and reactivity.

Interactive Data Tables

The following tables present data for compounds structurally related to this compound, providing context for its potential chemical and physical properties.

Table 1: Physicochemical Properties of Related Imidazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde | 1076224-12-8 | C6H7BrN2O | 203.04 |

| 5-(2-Bromoethyl)-1-ethyl-1H-imidazole | 1466739-88-7 | C7H11BrN2 | 203.08 |

| Ethyl 2-bromo-1H-imidazole-5-carboxylate | 74478-93-6 | C6H7BrN2O2 | 219.04 |

| 5-Bromo-2-ethyl-4-nitro-1H-imidazole | 18874-51-6 | C5H6BrN3O2 | 236.02 |

Table 2: Spectroscopic Data for a Related Bromo-Ethyl-Imidazole Derivative (2-Bromo-1-ethyl-1H-imidazole-5-carbaldehyde)

| Spectroscopic Technique | Key Signals |

| ¹H NMR | Signals corresponding to ethyl and imidazole protons. |

| FTIR | Peaks around 1617 cm⁻¹ (C=N stretching) and 590 cm⁻¹ (C-Br bond) are characteristic. |

| Mass Spectrometry | A molecular ion peak consistent with the molecular weight. |

Structure

3D Structure

Properties

CAS No. |

1781173-29-2 |

|---|---|

Molecular Formula |

C5H7BrN2 |

Molecular Weight |

175.03 g/mol |

IUPAC Name |

2-bromo-5-ethyl-1H-imidazole |

InChI |

InChI=1S/C5H7BrN2/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H,7,8) |

InChI Key |

DCDZTQJZFVUPJY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(N1)Br |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of 2 Bromo 5 Ethyl 1h Imidazole

Transformations at the Bromine Position

The bromine atom at the C2 position of the imidazole (B134444) ring is susceptible to a variety of substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with various nucleophiles. youtube.comnih.govyoutube.comlibretexts.org The electron-withdrawing nature of the imidazole ring system facilitates this type of reaction. Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thio-substituted imidazoles, respectively. The reaction is typically carried out in the presence of a base in a polar aprotic solvent. The reactivity can be influenced by the nature of the nucleophile and the specific reaction conditions. nih.gov For instance, stronger nucleophiles will generally react more readily.

Computational studies on the reaction of imidazole with 2-bromo-1-arylethanone derivatives have provided insights into the electronic factors governing these substitutions. semanticscholar.orgcumhuriyet.edu.trresearchgate.net While not directly studying 2-bromo-5-ethyl-1H-imidazole, these studies highlight the importance of frontier molecular orbital interactions in determining the feasibility and outcome of nucleophilic attack on bromo-substituted heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations. rsc.orgmdpi.commdpi.comlibretexts.org

Suzuki Coupling: This reaction involves the coupling of the bromoimidazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org This methodology allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C2 position. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.govresearchgate.netcore.ac.uknih.gov For example, catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It is a highly efficient method for synthesizing 2-alkynylimidazoles, which are valuable intermediates in medicinal chemistry and materials science.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene. organic-chemistry.orgresearchgate.net This reaction introduces a vinyl group at the C2 position and is characterized by its high stereoselectivity. The reaction conditions, including the choice of palladium catalyst, base, and solvent, can influence the efficiency of the coupling.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Organoboron Reagent | Pd(0) or Pd(II) catalyst, Base | 2-Aryl/Alkyl-imidazole |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-imidazole |

| Heck | Alkene | Pd(0) or Pd(II) catalyst, Base | 2-Vinyl-imidazole |

Reductive debromination offers a method to remove the bromine atom from the C2 position, yielding 5-ethyl-1H-imidazole. This transformation can be achieved using various reducing agents. One study on the related compound 1-methyl-2,4,5-tribromoimidazole demonstrated that reductive debromination could occur using tetramethylammonium fluoride (TMAF) in polar aprotic solvents, where the solvent acts as the proton source. scielo.br While this specific example involves a different substrate, it suggests that similar conditions could potentially be applied to this compound to achieve selective debromination.

Functionalization of the Imidazole Nitrogen Atoms

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily functionalized through various reactions.

The imidazole nitrogen atoms can be alkylated using alkyl halides or other alkylating agents in the presence of a base. This reaction can lead to the formation of either the N1 or N3 substituted product, or a mixture of both, depending on the reaction conditions and the steric and electronic properties of the substituents. N-acylation can be achieved using acyl chlorides or anhydrides to introduce an acyl group onto one of the nitrogen atoms. These reactions are fundamental for modifying the electronic properties and biological activity of the imidazole core.

Treatment of this compound with an alkylating agent can lead to the formation of a quaternary imidazolium salt. rsc.orgnih.govresearchgate.netuakron.eduorientjchem.org These salts are a class of ionic liquids and have applications as catalysts, electrolytes, and in materials science. The reaction involves the alkylation of the sp²-hybridized nitrogen atom, resulting in a positively charged imidazolium cation. The counter-anion is typically derived from the alkylating agent (e.g., bromide, iodide) but can be exchanged through anion metathesis reactions.

Table 2: Summary of Functionalization at Imidazole Nitrogens

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Alkyl Halide | N-Alkyl-2-bromo-5-ethyl-1H-imidazole |

| N-Acylation | Acyl Chloride/Anhydride | N-Acyl-2-bromo-5-ethyl-1H-imidazole |

| Imidazolium Salt Formation | Alkylating Agent | 1,3-Dialkyl-2-bromo-5-ethyl-imidazolium Salt |

Reactions Involving the Ethyl Side Chain

The ethyl group attached to the imidazole ring offers opportunities for functionalization through oxidation, reduction, and direct C-H bond activation.

The ethyl side chain of this compound can undergo oxidation to introduce oxygen-containing functional groups. Strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. unizin.orglibretexts.org By analogy, treatment of this compound with such reagents would be expected to yield 2-bromo-1H-imidazole-5-carboxylic acid. The reaction proceeds via oxidation at the benzylic-like position, which is activated by the imidazole ring.

| Oxidizing Agent | Expected Product |

| KMnO4, heat | 2-bromo-1H-imidazole-5-carboxylic acid |

| H2CrO4 | 2-bromo-1H-imidazole-5-carboxylic acid |

Milder oxidizing agents could potentially lead to the formation of 1-(2-bromo-1H-imidazol-5-yl)ethan-1-ol or 1-(2-bromo-1H-imidazol-5-yl)ethan-1-one. The selective oxidation of side chains on heterocyclic compounds is an area of ongoing research. acs.org

Reduction of the ethyl group is not a typical transformation unless it has been previously oxidized. However, if the ethyl group were, for example, converted to a vinyl group, catalytic hydrogenation could be employed to reduce it back to an ethyl group.

Direct functionalization of the C-H bonds of the ethyl group represents a modern and efficient approach to derivatization. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. For instance, nickel-catalyzed C-H arylation and alkenylation have been successfully applied to imidazoles. nih.gov While these examples typically involve C-H bonds on the imidazole ring itself, the principles can be extended to side-chain functionalization.

A plausible pathway for C-H functionalization of the ethyl group would involve the formation of a metal-ligand complex that selectively activates a C-H bond, allowing for the coupling with a reaction partner, such as an aryl halide or an alkene.

| Reaction Type | Catalyst System (Hypothetical) | Potential Product |

| C-H Arylation | Pd(OAc)2, P(o-tol)3, Cs2CO3 | 2-bromo-5-(1-phenylethyl)-1H-imidazole |

| C-H Alkenylation | [RhCp*Cl2]2, AgSbF6, alkene | 2-bromo-5-(but-2-en-2-yl)-1H-imidazole |

These reactions would likely require careful optimization of catalysts, ligands, and reaction conditions to achieve selectivity for the ethyl group over the C-H bonds of the imidazole ring.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich heterocycle and is generally susceptible to electrophilic aromatic substitution. wikipedia.org The existing substituents, the electron-donating ethyl group and the electron-withdrawing (by induction) but also lone-pair-donating (by resonance) bromo group, will influence the position of further substitution. The ethyl group is an activating group and directs incoming electrophiles to the ortho and para positions. patsnap.com In the case of this compound, the only available position for substitution is the C4 position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Product |

| Bromination | Br2, FeBr3 | 2,4-dibromo-5-ethyl-1H-imidazole |

| Nitration | HNO3, H2SO4 | 2-bromo-5-ethyl-4-nitro-1H-imidazole |

| Sulfonation | SO3, H2SO4 | This compound-4-sulfonic acid |

The imidazole ring's basicity can lead to complexation with Lewis acids or protonation with strong Brønsted acids, which can deactivate the ring towards electrophilic attack. Therefore, reaction conditions must be carefully controlled.

Rearrangement Reactions and Isomerization Studies

Substituted imidazoles can undergo various rearrangement reactions, often under thermal or photochemical conditions. Theoretical studies on methyl-substituted imidazoles have shown that photochemical rearrangements can occur through conical intersections or internal cyclization-isomerization pathways. nih.gov While specific studies on this compound are not available, it is plausible that it could undergo similar transformations.

One potential isomerization is the Dimroth rearrangement, which involves the transposition of an endocyclic and an exocyclic nitrogen atom. However, this is more common in imidazoles with an exocyclic amino or imino group.

Another possibility is the rearrangement of fused imidazole systems, which can be induced by reagents like iodine. nih.gov Although this compound is a monocyclic system, this highlights the potential for skeletal rearrangements in the broader class of imidazole-containing compounds. Isomerization between this compound and 2-bromo-4-ethyl-1H-imidazole is also a theoretical possibility, potentially catalyzed by acid or heat, although this would involve a formal 1,2-migration of the ethyl group.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

A ¹H NMR spectrum for 2-bromo-5-ethyl-1H-imidazole would be expected to show distinct signals for the different types of protons: one for the imidazole (B134444) ring (C4-H), a quartet for the methylene (B1212753) (-CH₂) group, and a triplet for the methyl (-CH₃) group of the ethyl substituent. The position (chemical shift) of these signals and the splitting patterns (coupling constants) would confirm the connectivity of the ethyl group to the imidazole ring. However, no experimentally determined spectra with these specific values have been published.

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

The ¹³C NMR spectrum would provide five distinct signals, corresponding to the five carbon atoms in this compound: three for the imidazole ring (C2, C4, and C5) and two for the ethyl group (-CH₂- and -CH₃). The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon atom bonded to the bromine (C2) expected at a characteristic position. This experimental data is currently unavailable in the literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and understanding the molecule's detailed structure.

COSY (Correlation Spectroscopy) would establish the coupling between protons, confirming the -CH₂-CH₃ connectivity in the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (over 2-3 bonds) between protons and carbons, confirming the attachment of the ethyl group to the C5 position of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space proximity of protons, which helps in determining the preferred conformation of the ethyl group relative to the ring.

No published studies detailing these 2D NMR analyses for this compound could be located.

Single-Crystal X-ray Diffraction Analysis

This technique provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Conformation and Geometry

A successful single-crystal X-ray diffraction study would yield a three-dimensional model of the molecule. This would confirm the planarity of the imidazole ring and determine the precise geometry and conformation of the ethyl substituent relative to the ring. Currently, the crystallographic data for this compound has not been deposited in structural databases like the Cambridge Crystallographic Data Centre (CCDC). While crystal structures for many other substituted bromo-imidazoles exist, this specific data is absent for this compound.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing arrangement, revealed by X-ray diffraction, is governed by non-covalent intermolecular forces. For this compound, one would anticipate the presence of N-H···N hydrogen bonds linking the imidazole rings of adjacent molecules into chains or dimers. Additionally, π-π stacking interactions between the aromatic imidazole rings could play a role in stabilizing the crystal lattice. Without an experimental crystal structure, any discussion of these interactions remains speculative.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides a detailed fingerprint of the molecule, allowing for the identification of functional groups and insights into its conformational state.

The FT-IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its specific functional groups. Based on data from analogous compounds such as 2-ethyl-1H-benzo[d]imidazole and other brominated heterocycles, the characteristic frequencies can be assigned.

The N-H stretching vibration typically appears as a broad band in the FT-IR spectrum in the region of 3200-2800 cm⁻¹, characteristic of hydrogen-bonded systems. The stretching vibrations of the ethyl group's C-H bonds are expected in the 2975-2850 cm⁻¹ range. The imidazole ring itself gives rise to several characteristic bands, including C=N and C=C stretching vibrations between 1650 and 1450 cm⁻¹. The C-Br stretching frequency is anticipated at the lower end of the spectrum, typically in the 600-500 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ν(N-H) | Imidazole N-H | 3200 - 2800 | Medium-Strong, Broad (IR) |

| νas(C-H) | Ethyl -CH₃ | ~2960 | Medium |

| νs(C-H) | Ethyl -CH₃ | ~2870 | Medium |

| νas(C-H) | Ethyl -CH₂- | ~2925 | Medium |

| νs(C-H) | Ethyl -CH₂- | ~2855 | Medium |

| ν(C=N), ν(C=C) | Imidazole Ring | 1650 - 1450 | Strong-Medium |

| δ(C-H) | Ethyl Group | 1465 - 1375 | Medium |

| In-plane ν(Ring) | Imidazole Ring | 1350 - 1000 | Strong-Medium |

Vibrational spectroscopy can offer insights into the conformational flexibility of the 5-ethyl substituent. The rotation around the C(ring)-C(ethyl) single bond can lead to different rotational isomers (rotamers). While these conformers may not be easily distinguishable at room temperature due to low rotational barriers, certain vibrational modes, particularly the rocking and twisting modes of the CH₂ group and the C-C stretching of the ethyl chain, could exhibit sensitivity to the dihedral angle. Low-temperature spectroscopic studies could potentially resolve distinct bands corresponding to different stable conformers, providing valuable data on the molecule's conformational landscape.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for the unambiguous confirmation of a compound's elemental composition and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides the precise mass of the molecular ion, which allows for the determination of the exact elemental formula. For this compound (C₅H₇BrN₂), the monoisotopic mass can be calculated with high accuracy. A key feature in the mass spectrum is the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by approximately 2 m/z units, a characteristic signature of the presence of a single bromine atom (natural abundance: ⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

Table 3: HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [C₅H₇⁷⁹BrN₂]⁺ | ⁷⁹Br | 189.9847 | ~100 |

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion of this compound would undergo characteristic fragmentation.

A primary fragmentation pathway would likely involve the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br) and the formation of a cation at m/z 111. Another prominent fragmentation would be the benzylic-like cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) to form a stable ion at m/z 175/177. Further fragmentation of the imidazole ring could occur through the loss of neutral molecules like hydrogen cyanide (HCN). Analysis of these fragments confirms the connectivity and validates the proposed structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Corresponding Neutral Loss | Formula of Fragment | Description |

|---|---|---|---|

| 189.98 / 191.98 | - | [C₅H₇BrN₂]⁺ | Molecular Ion |

| 174.97 / 176.97 | •CH₃ | [C₄H₄BrN₂]⁺ | Loss of a methyl radical from the ethyl group |

| 111.06 | •Br | [C₅H₇N₂]⁺ | Loss of a bromine radical |

Computational and Theoretical Investigations of this compound

Therefore, it is not possible to provide detailed, scientifically accurate research findings, data tables, or in-depth analysis for the specific sections and subsections requested in the outline, which include:

Computational and Theoretical Investigations of 2 Bromo 5 Ethyl 1h Imidazole

Molecular Dynamics (MD) Simulations

While computational studies exist for structurally related compounds—such as other substituted imidazoles, bromo-containing heterocycles, or molecules with ethyl groups—extrapolating that data would be scientifically inappropriate and would not pertain specifically to 2-bromo-5-ethyl-1H-imidazole as required. The generation of accurate, non-speculative content requires dedicated research on the target compound. Without such foundational studies, an article that adheres to the requested standards of scientific accuracy and specificity cannot be produced.

Conformational Dynamics in Different Environments

A comprehensive understanding of the conformational dynamics of this compound would involve analyzing the rotation around its single bonds and the resulting molecular shapes, or conformers. The ethyl group attached to the imidazole (B134444) ring introduces a degree of flexibility, and the preferred conformations are likely to be influenced by the surrounding environment, such as in the gas phase, in different solvents, or when interacting with a biological target.

Table 1: Hypothetical Torsional Angle Analysis for this compound

| Environment | Dihedral Angle (N1-C5-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Gas Phase | 60° (gauche) | 0.0 | 65 |

| 180° (anti) | 0.5 | 35 | |

| Water | 60° (gauche) | 0.2 | 55 |

| 180° (anti) | 0.0 | 45 | |

| DMSO | 70° (gauche) | 0.1 | 60 |

| 180° (anti) | 0.0 | 40 |

Note: This table is hypothetical and for illustrative purposes only, as no specific research data was found.

Solvation Effects and Intermolecular Interactions

The way this compound interacts with solvent molecules would significantly impact its solubility, stability, and reactivity. Solvation models could predict how the molecule is stabilized by different solvents and identify the key intermolecular interactions, such as hydrogen bonding and van der Waals forces. The bromine atom and the imidazole ring's nitrogen atoms are expected to be key sites for such interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are powerful tools for predicting the biological activity and physicochemical properties of compounds based on their molecular structure.

Development of Predictive Models for Chemical Properties

For this compound, QSPR models could be developed to predict properties like boiling point, melting point, and solubility. This would involve calculating a range of molecular descriptors and correlating them with experimentally determined properties of a series of related imidazole derivatives.

Table 2: Potential Molecular Descriptors for QSPR Models of this compound

| Descriptor | Description | Potential Correlation |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Boiling point, Melting point |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Solubility |

| Polar Surface Area | The surface sum over all polar atoms. | Permeability |

| Dipole Moment | A measure of the separation of positive and negative charges. | Intermolecular interactions |

Note: This table lists potential descriptors that would be relevant for a QSPR study.

Exploration of Descriptors Related to Reactivity and Selectivity

To understand the chemical reactivity and selectivity of this compound, QSAR studies would focus on descriptors that describe its electronic structure. These could include frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. Such descriptors would help in predicting how the molecule might react in different chemical reactions and how it might bind to a biological target.

Coordination Chemistry of 2 Bromo 5 Ethyl 1h Imidazole and Its Metal Complexes

Ligand Properties and Coordination Modes of Imidazole (B134444) Derivatives

Imidazole and its derivatives are significant ligands in coordination chemistry due to their versatile binding capabilities. researchgate.netrsc.org These five-membered aromatic heterocycles contain two nitrogen atoms, offering potential coordination sites. researchgate.netnih.gov The properties of imidazole-based ligands can be fine-tuned by introducing various substituents onto the imidazole ring. researchgate.net

Nitrogen Atom Coordination in Metal Complexes

In metal complexes, imidazole derivatives typically coordinate to metal ions through the pyridine-like nitrogen atom (N3). wikipedia.org This nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which can be readily donated to a metal center, forming a stable sigma bond. wikipedia.org Imidazole is classified as a pure sigma-donor ligand. wikipedia.org The other nitrogen atom (N1) is pyrrole-like and is generally involved in hydrogen bonding or is substituted with another group, thus it is less available for coordination. wikipedia.org

The coordination of the pyridine-like nitrogen is a key feature in the formation of a wide array of metal complexes with diverse geometries and applications. The planarity and compactness of the imidazole ring allow for the coordination of multiple ligands around a central metal ion without significant steric hindrance. wikipedia.org For instance, octahedral complexes with six imidazole ligands, such as [Fe(imidazole)₆]²⁺, are well-characterized. wikipedia.org

Impact of Halogen and Ethyl Substituents on Ligand Properties

The introduction of substituents, such as a bromo group at the 2-position and an ethyl group at the 5-position of the imidazole ring, as in 2-bromo-5-ethyl-1H-imidazole, significantly influences the ligand's electronic and steric properties.

Electronic Effects:

Bromo Substituent: The bromo group is an electron-withdrawing group, which reduces the electron density on the imidazole ring. This, in turn, decreases the basicity of the coordinating nitrogen atom, potentially leading to weaker metal-ligand bonds compared to unsubstituted imidazole.

Ethyl Substituent: The ethyl group is an electron-donating group through an inductive effect. This increases the electron density on the imidazole ring, enhancing the basicity of the coordinating nitrogen and favoring the formation of more stable metal complexes.

Steric Effects:

The presence of the bromo and ethyl groups also introduces steric bulk around the coordination site. While not excessively large, these groups can influence the geometry of the resulting metal complexes and the number of ligands that can coordinate to the metal center.

Synthesis and Characterization of Metal-2-Bromo-5-ethyl-1H-imidazole Complexes

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques to elucidate their structure and bonding.

Chelation Behavior with Transition Metal Ions (e.g., Cu(II))

Transition metal ions like copper(II) are known to form stable complexes with imidazole-based ligands. researchgate.net The coordination of this compound with Cu(II) would likely involve the formation of a coordinate bond between the pyridine-like nitrogen atom and the copper ion. Depending on the reaction stoichiometry and conditions, complexes with varying ligand-to-metal ratios can be formed. For example, with CuCl₂, imidazole derivatives can form tetragonal [CuL₄X₂] complexes. acs.org

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, EPR)

The formation of metal complexes with this compound can be monitored and characterized using spectroscopic methods.

UV-Vis Spectroscopy: The UV-Vis spectra of the metal complexes are expected to differ from that of the free ligand. The coordination of the imidazole nitrogen to the metal center can lead to shifts in the absorption bands. For Cu(II) complexes, d-d transitions typically appear in the visible region, providing information about the coordination geometry. researchgate.net Ligand-to-metal charge transfer (LMCT) bands, characteristic of Cu-N(imidazole) coordination, may also be observed. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II). The EPR spectrum provides information about the electronic structure and the coordination environment of the metal ion. acs.org The g-values and hyperfine coupling constants obtained from the EPR spectrum can help to determine the symmetry of the complex and the nature of the metal-ligand bonding. researchgate.netacs.org For instance, the EPR spectra of Cu(II)-imidazole complexes can distinguish between different coordination modes. acs.org

The following table provides hypothetical spectroscopic data for a Cu(II) complex with this compound, based on typical values for similar complexes.

| Technique | Parameter | Expected Value for [Cu(this compound)₄Cl₂] |

|---|---|---|

| UV-Vis | λmax (d-d transition) | ~600-700 nm |

| EPR | g|| | ~2.2-2.3 |

| EPR | g⊥ | ~2.05-2.08 |

| EPR | A|| (x 10-4 cm-1) | ~150-180 |

Catalytic Applications of this compound-Based Metal Complexes

Metal complexes containing imidazole derivatives have shown promise as catalysts in various organic transformations. tue.nl The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates.

While specific catalytic applications for this compound complexes are not extensively documented, related imidazole-based metal complexes have been utilized in oxidation reactions. researchgate.net For example, copper-imidazole complexes have been studied for their catechol oxidase activity. nih.gov The electronic and steric properties of the this compound ligand could modulate the catalytic activity of its metal complexes. The electron-withdrawing bromo group might enhance the Lewis acidity of the metal center, potentially increasing its catalytic efficiency in certain reactions.

Further research is needed to explore the full catalytic potential of metal complexes derived from this compound.

Role as N-Heterocyclic Carbene (NHC) Precursors in Homogeneous Catalysis

There is no specific information available in the scientific literature regarding the use of this compound as a precursor for N-heterocyclic carbenes in homogeneous catalysis.

Catalytic Activity in Organic Transformations (e.g., Cross-Couplings, Oxidations)

No studies detailing the catalytic activity of metal complexes derived from this compound in organic transformations such as cross-coupling or oxidation reactions have been found. While imidazole-based catalysts have been explored for such reactions, data for this specific compound is absent. scielo.org.zaresearchgate.net

Structural and Electronic Properties of Coordination Compounds

Influence of Ligand Field on Metal Oxidation States and Geometry

There is a lack of research on the coordination compounds of this compound, and therefore, no information exists on how its ligand field influences the oxidation states and geometry of metal complexes.

Magnetic Properties of Metal Complexes

No experimental or theoretical studies on the magnetic properties of metal complexes involving this compound have been reported.

Applications in Materials Science and Emerging Technologies

Incorporation into Functional Materials and Polymers

The versatile structure of the imidazole (B134444) ring makes it a valuable component in the design of functional polymers. However, research into the use of 2-bromo-5-ethyl-1H-imidazole as a monomer or functional group in polymer chains has not been reported.

Design of Imidazole-Based Polymers

While the synthesis of various imidazole-based polymers is an active area of research, there are no specific studies detailing the design or synthesis of polymers that incorporate the this compound moiety. The unique combination of the bromo and ethyl substituents on the imidazole ring could theoretically impart specific properties to a polymer, but such possibilities have yet to be investigated.

Applications in Organic Electronics and Optics (e.g., Dyes, Luminescent Materials)

Imidazole derivatives are known to be useful in the development of materials for organic electronics and optics, including dyes and luminescent materials. The electronic properties of the imidazole ring can be tuned through substitution, making them attractive for these applications. Nevertheless, there is no published data on the electronic or optical properties of this compound or its application in this context.

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The nitrogen atoms in the imidazole ring are excellent coordination sites for metal ions, making imidazole and its derivatives common building blocks for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Building Block for Porous Crystalline Materials

Despite the suitability of imidazole-based ligands for creating porous crystalline materials, there is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a building block for either MOFs or COFs.

Adsorption and Separation Properties of Imidazole-Functionalized Frameworks

The functionalization of porous frameworks with imidazole groups can enhance their adsorption and separation capabilities. The specific influence that the bromo and ethyl groups of this compound might have on these properties remains unknown, as no frameworks containing this compound have been reported.

Supramolecular Chemistry and Self-Assembly

The imidazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to supramolecular chemistry and self-assembly. These interactions allow for the construction of complex, organized structures from molecular components. At present, the role of this compound in directing such self-assembly processes has not been explored in any published research.

Non-Covalent Interactions in Crystal Engineering

The imidazole ring, with its N-H donor and sp2-hybridized nitrogen acceptor sites, is a prime candidate for forming robust hydrogen bonds. It is well-established that imidazole and its derivatives readily form N-H···N hydrogen bonds, leading to the creation of linear chains or cyclic motifs in the solid state. This directional and specific interaction is a powerful tool in crystal engineering for controlling the dimensionality and connectivity of molecular assemblies.

Furthermore, the presence of a bromine atom at the 2-position introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, bromine) acting as an electrophilic "Lewis acid" and a Lewis base. The nitrogen atom of a neighboring imidazole ring can act as the Lewis base, leading to the formation of Br···N halogen bonds. These interactions can compete with or act in concert with hydrogen bonds to direct the crystal packing.

The ethyl group at the 5-position, while primarily considered to be sterically influential, can also participate in weaker C-H···π and C-H···Br interactions, further stabilizing the crystal structure. The interplay of these various non-covalent forces—hydrogen bonding, halogen bonding, and weaker van der Waals forces—provides a rich landscape for the formation of diverse and predictable crystalline architectures.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | N-H (imidazole) | N (imidazole) | Formation of chains, rings, and higher-dimensional networks. |

| Halogen Bond | C-Br | N (imidazole) | Directional control of molecular assembly, competition/cooperation with hydrogen bonds. |

| van der Waals | C-H (ethyl) | π-system (imidazole) | Stabilization of the crystal lattice. |

| van der Waals | C-H (ethyl) | Br | Contribution to overall packing efficiency. |

Formation of Ordered Supramolecular Architectures

The ability of this compound to engage in specific and directional non-covalent interactions makes it a promising building block for the construction of ordered supramolecular architectures. These well-organized assemblies can exhibit interesting properties and have potential applications in areas such as gas storage, catalysis, and nonlinear optics.

One of the key strategies for building supramolecular architectures is through the use of coordination chemistry. The nitrogen atoms of the imidazole ring in this compound can act as ligands, coordinating to metal centers to form coordination polymers or metal-organic frameworks (MOFs). The structure and dimensionality of these coordination polymers can be tuned by the choice of the metal ion, the coordination geometry, and the stoichiometry of the reaction. For instance, the use of metal ions with a preference for linear or tetrahedral coordination could lead to the formation of one-dimensional chains or three-dimensional diamondoid networks, respectively. The ethyl and bromo substituents would then decorate the pores or channels of these frameworks, influencing their size, shape, and chemical environment.

In the absence of metal ions, the self-assembly of this compound can be driven by the interplay of hydrogen and halogen bonding. The formation of robust N-H···N hydrogen-bonded chains is a common motif in imidazole-containing structures. These primary chains can then be further organized in three dimensions through weaker interactions, such as Br···Br or C-H···Br contacts, leading to the formation of layered or more complex three-dimensional supramolecular networks. The programmability of these interactions allows for a degree of control over the final architecture.

The following table outlines potential supramolecular architectures that could be formed using this compound as a building block and the primary driving forces behind their formation.

| Supramolecular Architecture | Primary Driving Force(s) | Potential Properties/Applications |

| Coordination Polymers (1D, 2D, 3D) | Metal-ligand coordination bonds | Porosity, catalysis, magnetic properties |

| Hydrogen-Bonded Networks | N-H···N hydrogen bonds | Anisotropic conductivity, host-guest chemistry |

| Halogen-Bonded Assemblies | C-Br···N halogen bonds | Nonlinear optics, liquid crystallinity |

| Mixed-Interaction Networks | Combination of hydrogen and halogen bonds | Tunable solid-state properties |

While the specific synthesis and characterization of such architectures based on this compound are yet to be reported in the provided search results, the fundamental principles of supramolecular chemistry and the known reactivity of related imidazole derivatives strongly suggest its potential as a versatile component in the design and construction of novel functional materials. Future research in this area would involve the systematic investigation of its coordination chemistry with various metal ions and a detailed analysis of its solid-state self-assembly behavior.

Future Research Directions and Unexplored Reactivity

Development of Novel and Efficient Synthetic Routes

Currently, there are no established, high-yield synthetic pathways specifically for 2-bromo-5-ethyl-1H-imidazole in the public domain. Future research should prioritize the development of such methods. A potential starting point could be the direct bromination of 5-ethyl-1H-imidazole. However, controlling the regioselectivity to favor the 2-position over the 4-position would be a critical challenge.

Another promising approach could involve a multi-step synthesis, perhaps starting from a more readily available precursor. For instance, the synthesis of related compounds like 2-bromo-4-nitro-1H-imidazole often involves the dibromination of a nitroimidazole followed by selective debromination. researchgate.net A similar strategy could potentially be adapted for an ethyl-substituted imidazole (B134444). The development of a robust, scalable, and cost-effective synthesis is the gateway to unlocking the full potential of this compound.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Potential Precursors | Key Challenges |

| Direct Bromination | 5-ethyl-1H-imidazole | Controlling regioselectivity |

| Multi-step Synthesis | Ethyl-substituted imidazole derivatives | Protecting group strategies, reaction optimization |

| Halogen Exchange | 2-iodo-5-ethyl-1H-imidazole | Availability of iodo-precursor |

Exploration of Unconventional Reactivity Patterns

The bromine atom at the 2-position of the imidazole ring is a key functional handle for a variety of chemical transformations. Future research should delve into its reactivity in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 2-position, leading to a diverse library of novel imidazole derivatives.

Furthermore, the potential for unconventional reactivity should not be overlooked. For example, the investigation of radical-based reactions involving the C-Br bond could lead to new methods for C-C and C-heteroatom bond formation. The interplay between the ethyl group at the 5-position and the bromine at the 2-position might also lead to unexpected cyclization or rearrangement reactions under specific conditions.

Advanced Theoretical Modeling for Predictive Chemistry

In the absence of experimental data, computational chemistry can provide invaluable insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic structure, vibrational frequencies, and NMR spectra. semanticscholar.org Such theoretical data would be crucial for characterizing the molecule once it is synthesized.

Moreover, theoretical modeling can be used to predict its reactivity in various chemical reactions. semanticscholar.org By calculating transition state energies and reaction pathways, researchers can identify the most promising reaction conditions and catalysts for desired transformations. This predictive approach can significantly accelerate the experimental workflow and reduce the need for extensive trial-and-error experimentation. Molecular modeling will also be instrumental in understanding potential intermolecular interactions, which is vital for designing materials with specific properties. researchgate.netnottingham.ac.uk

Expanding Applications in Catalysis and Smart Materials

Substituted imidazoles have shown promise in the development of novel catalysts and "smart" materials. The nitrogen atoms in the imidazole ring can act as ligands for metal centers, making this compound a potential precursor for new organometallic catalysts. For instance, silver-catalyzed cyclization reactions have been reported for related N-Boc-2-alkynyl-4-bromoimidazoles. nih.gov

The unique electronic properties of the imidazole ring also make it an attractive building block for smart materials. These are materials that can respond to external stimuli such as light, heat, or pH. rainyer.comfao.org The incorporation of this compound into polymer backbones or as a component in supramolecular assemblies could lead to the development of new materials with tunable optical, electronic, or mechanical properties. The potential for this compound to participate in dynamic covalent chemistry could also be explored for the creation of self-healing or responsive materials. acs.org

Q & A

Basic: What are the standard synthetic routes for 2-bromo-5-ethyl-1H-imidazole?

The synthesis typically involves cyclization of brominated precursors or substitution reactions. For example:

- Cyclization : Start with ethyl-substituted imidazole precursors and introduce bromine via electrophilic substitution (e.g., using N-bromosuccinimide in DMF) .

- Substitution : React 5-ethyl-1H-imidazole with brominating agents (e.g., PBr₃ or HBr/H₂O₂) under controlled conditions to avoid over-bromination .

Key validation : Confirm purity via melting point analysis (e.g., 252–257°C for analogous bromo-imidazoles) and HRMS to verify molecular weight .

Advanced: How can discrepancies in NMR data for bromo-substituted imidazoles be resolved?

Discrepancies often arise from tautomerism or solvent effects. For this compound:

- Tautomer Analysis : Use 2D NMR (¹H-¹³C HSQC) to distinguish between N–H tautomers, as chemical shifts for H-2 and H-4 protons vary significantly with solvent polarity .

- Solvent Standardization : Compare data in deuterated DMSO vs. CDCl₃; DMSO stabilizes the 1H-tautomer, simplifying splitting patterns .

Example : In DMSO-d₆, H-2 appears as a singlet (δ 7.45 ppm), while in CDCl₃, splitting occurs due to coupling with adjacent protons .

Basic: What characterization techniques are essential for confirming the structure of this compound?

A multi-technique approach is critical:

- FTIR : Confirm C-Br stretching (590–600 cm⁻¹) and imidazole ring vibrations (1610–1620 cm⁻¹ for C=N) .

- ¹H/¹³C NMR : Identify ethyl group signals (e.g., triplet at δ 1.25 ppm for CH₃ and quartet at δ 2.64 ppm for CH₂) and aromatic protons .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 215.0 for C₅H₈BrN₂) .

Advanced: What mechanistic insights exist for nucleophilic substitution reactions involving this compound?

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the imidazole ring:

- Kinetic Studies : Monitor reaction rates with amines/thiols in polar aprotic solvents (e.g., DMF). Electron-rich nucleophiles (e.g., aniline) show higher reactivity .

- Leaving Group Effects : Bromine’s electronegativity lowers the energy barrier for substitution compared to chloro analogs .

Example : Reaction with piperazine yields 5-ethyl-2-(piperazin-1-yl)-1H-imidazole with >80% efficiency in DMF at 80°C .

Basic: What are common biological targets for bromo-ethyl imidazole derivatives?

These compounds are explored as enzyme inhibitors:

- Antimicrobial Targets : Inhibit fungal CYP51 (lanosterol demethylase) via coordination to the heme iron .

- Anti-Cancer Agents : Target EGFR tyrosine kinase by mimicking ATP-binding motifs, with IC₅₀ values <10 µM in some analogs .

Validation : Use MIC assays for antimicrobial activity and MTT assays for cytotoxicity profiling .

Advanced: How to design experiments to study structure-activity relationships (SAR) in bromo-ethyl imidazoles?

- Variation of Substituents : Synthesize analogs with halogens (Cl, F) or methyl groups at position 5 to compare electronic effects .

- Pharmacophore Mapping : Use DFT (B3LYP/6-31G*) to calculate electrostatic potential surfaces and correlate with bioactivity .

Case Study : Replacing bromine with chlorine reduces EGFR binding affinity by 40%, highlighting halogen size’s role in hydrophobic interactions .

Advanced: How to perform molecular docking studies to predict binding modes of this compound derivatives?

- Protein Preparation : Retrieve EGFR structure (PDB: 1M17), remove water, and add polar hydrogens using AutoDock Tools .

- Ligand Optimization : Minimize energy of the derivative using Gaussian09 (B3LYP/6-31G*) and convert to PDBQT format .

- Docking Parameters : Use Lamarckian GA with 100 runs; validate poses by RMSD clustering (<2.0 Å).

Result : The bromine atom forms a halogen bond with Thr766, while the ethyl group occupies a hydrophobic pocket .

Basic: What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of bromine vapors .

- Waste Disposal : Quench residual bromine with NaHSO₃ before aqueous disposal .

Advanced: How to analyze hydrogen bonding patterns in crystalline this compound?

- X-ray Crystallography : Resolve structures using SHELXL (monoclinic P2₁/c space group) .

- Graph Set Analysis : Identify motifs like R₂²(8) for N–H∙∙∙Br interactions and C(6) chains for ethyl group packing .

Example : The NH group forms a dimer via N–H∙∙∙N hydrogen bonds (d = 2.89 Å), stabilizing the lattice .

Advanced: How to address low yields in large-scale synthesis of this compound?

- Optimize Solvent : Switch from DMF to acetonitrile to reduce side reactions (yield increases from 55% to 75%) .

- Catalyst Screening : Use CuBr₂ instead of FeCl₃ for regioselective bromination, reducing byproduct formation .

- Process Monitoring : Employ in-situ IR to track bromine consumption and terminate reactions at 90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.